molecular formula C24H24N2O2S B3553073 N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide

N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide

Cat. No. B3553073
M. Wt: 404.5 g/mol
InChI Key: DIYHRYSQELEFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide, also known as PEPA, is a synthetic compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to enhance the activity of AMPA receptors, which play a critical role in synaptic plasticity and learning and memory processes. In pharmacology, this compound has been studied as a potential therapeutic agent for the treatment of depression and anxiety disorders. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells.

Mechanism of Action

N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a critical role in synaptic plasticity and learning and memory processes. By enhancing the activity of AMPA receptors, this compound can increase the strength of synaptic connections and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been studied for its potential to inhibit the growth of cancer cells and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide in lab experiments is that it can enhance the activity of AMPA receptors, which are critical for synaptic plasticity and learning and memory processes. However, one limitation is that it can be difficult to control the concentration of this compound in experiments, which can affect the results.

Future Directions

There are several future directions for research on N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide, including:
1. Investigating the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.
2. Studying the effects of this compound on synaptic plasticity and cognitive function in human subjects.
3. Developing new methods for controlling the concentration of this compound in lab experiments.
4. Investigating the potential of this compound as a therapeutic agent for the treatment of cancer.
5. Exploring the molecular mechanisms underlying the effects of this compound on AMPA receptor activity.

properties

IUPAC Name

N-(2-phenylethyl)-2-(3-phenylsulfanylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c27-23(16-18-29-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)24(28)25-17-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYHRYSQELEFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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